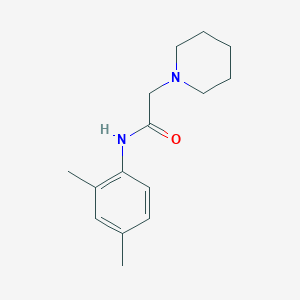N-(2,4-Dimethylphenyl)-2-(piperidin-1-yl)acetamide
CAS No.:
Cat. No.: VC17437521
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H22N2O |
|---|---|
| Molecular Weight | 246.35 g/mol |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-piperidin-1-ylacetamide |
| Standard InChI | InChI=1S/C15H22N2O/c1-12-6-7-14(13(2)10-12)16-15(18)11-17-8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,16,18) |
| Standard InChI Key | QVLVWAPNNHZUCG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CN2CCCCC2)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure comprises three primary components:
-
A 2,4-dimethylphenyl group (aromatic ring with methyl groups at positions 2 and 4).
-
An acetamide backbone (–NH–C(=O)–CH2–).
-
A piperidin-1-yl group (six-membered amine ring).
The IUPAC name, N-(2,4-dimethylphenyl)-2-(piperidin-1-yl)acetamide, reflects this arrangement. Unlike its 2,6-dimethylphenyl analogs (e.g., lidocaine derivatives), the 2,4-substitution pattern introduces distinct steric and electronic effects, influencing solubility, reactivity, and biological interactions .
Physicochemical Properties
While direct experimental data for this isomer is scarce, properties can be extrapolated from structurally related compounds:
The 2,4-dimethylphenyl group reduces water solubility compared to unsubstituted phenyl analogs, while the piperidinyl moiety enhances lipid solubility, potentially improving blood-brain barrier permeability .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-(2,4-dimethylphenyl)-2-(piperidin-1-yl)acetamide follows a two-step protocol analogous to methods described for 2,6-dimethylphenyl analogs :
-
Acylation of 2,4-dimethylaniline:
-
React 2,4-dimethylaniline with chloroacetyl chloride in dichloromethane.
-
Yield: ~75% (theoretical).
-
Intermediate: N-(2,4-dimethylphenyl)chloroacetamide.
-
-
Nucleophilic Substitution with Piperidine:
-
Substitute the chloride with piperidine in a polar aprotic solvent (e.g., DMF).
-
Reaction conditions: 80°C, 12–24 hours.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane).
-
Critical Note: The 2,4-dimethyl isomer’s synthesis is less optimized than its 2,6-dimethyl counterpart due to challenges in regioselective crystallization and byproduct formation .
Industrial-Scale Challenges
Key limitations in large-scale production include:
-
Low regioselectivity: Competing formation of 2,6-dimethyl byproducts during aniline acylation.
-
Purification hurdles: Similar melting points and solubilities among isomers complicate separation.
-
Energy-intensive crystallization: Requires precise temperature control to avoid oiling out .
Biological and Pharmacological Profile
Mechanism of Action
While no direct studies exist for this isomer, its structural similarity to lidocaine analogs suggests voltage-gated sodium channel (VGSC) inhibition as a plausible mechanism. The piperidinyl group may enhance binding to the channel’s hydrophobic domains, while the 2,4-dimethylphenyl group could modulate potency and duration of action .
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
-
Non-opioid analgesics: Modified to enhance VGSC selectivity.
-
Anticonvulsants: Structural analogs show promise in preliminary epilepsy models.
Material Science Applications
Its amide-piperidine scaffold is utilized in:
-
Ionic liquid synthesis: As a cation component for high-temperature electrolytes.
-
Polymer crosslinkers: Enhances thermal stability in epoxy resins.
Current Research and Knowledge Gaps
Underexplored Areas
-
Metabolic stability: No data on cytochrome P450 interactions.
-
Toxicology: Acute and chronic toxicity profiles remain uncharacterized.
-
Crystallography: Lack of X-ray diffraction data hinders structure-activity relationship (SAR) studies.
Future Directions
-
Stereochemical optimization: Introduce chiral centers to improve target selectivity.
-
Prodrug development: Mask the amide group to enhance oral bioavailability.
-
Computational modeling: Predict off-target effects using molecular dynamics simulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume